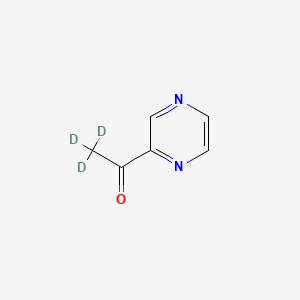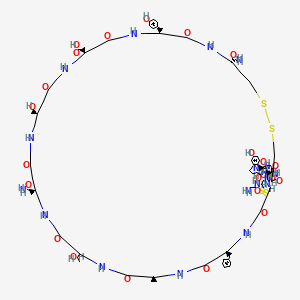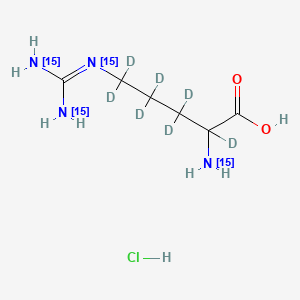
Arginine-15N4,d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-15N4,d7 (hydrochloride) is a derivative of arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is labeled with stable isotopes of nitrogen (15N) and deuterium (d7), making it valuable for scientific research, particularly in the fields of biochemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes without altering the chemical structure of arginine .
Industrial Production Methods: Industrial production of Arginine-15N4,d7 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
化学反応の分析
Types of Reactions: Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine and urea .
科学的研究の応用
Arginine-15N4,d7 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to analyze the pathways and fluxes of arginine metabolism.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of arginine-containing drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of arginine-based products .
作用機序
The mechanism of action of Arginine-15N4,d7 (hydrochloride) is similar to that of natural arginine. It serves as a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and immune response. The labeled isotopes allow for precise tracking and quantification of arginine metabolism in biological systems .
類似化合物との比較
- Arginine-13C6,15N4 (hydrochloride)
- Arginine-15N4 (hydrochloride)
- Arginine-13C6 (hydrochloride)
Comparison: Arginine-15N4,d7 (hydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChIキー |
KWTQSFXGGICVPE-JKNVSEFISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
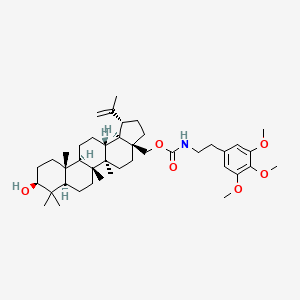
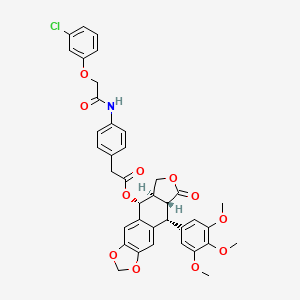



![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


